2-Chlorobenzoic acid-13C6

Isotopic enrichment Internal standard purity Quantitative accuracy

2-Chlorobenzoic acid-13C6 (CAS 125970-63-0) is an isotopically labeled analog of 2-chlorobenzoic acid, wherein six carbon atoms of the phenyl ring are replaced by the stable carbon-13 isotope. This compound is classified as a stable isotope-labeled internal standard (SIL-IS) designed primarily for quantitative mass spectrometry applications.

Molecular Formula C7H5ClO2
Molecular Weight 162.52 g/mol
CAS No. 125970-63-0
Cat. No. B3333695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chlorobenzoic acid-13C6
CAS125970-63-0
Molecular FormulaC7H5ClO2
Molecular Weight162.52 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)O)Cl
InChIInChI=1S/C7H5ClO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10)/i1+1,2+1,3+1,4+1,5+1,6+1
InChIKeyIKCLCGXPQILATA-IDEBNGHGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chlorobenzoic acid-13C6 (CAS 125970-63-0) for Analytical Research: Key Product Specifications


2-Chlorobenzoic acid-13C6 (CAS 125970-63-0) is an isotopically labeled analog of 2-chlorobenzoic acid, wherein six carbon atoms of the phenyl ring are replaced by the stable carbon-13 isotope . This compound is classified as a stable isotope-labeled internal standard (SIL-IS) designed primarily for quantitative mass spectrometry applications . With a molecular formula of C13C6HClO2 and a molecular weight of 158.49 g/mol, it is supplied at a purity of ≥98% and isotopic enrichment of 99 atom % 13C .

Why Generic Substitution of 2-Chlorobenzoic acid-13C6 with Unlabeled or Alternative Isotopologues Compromises Analytical Accuracy


Substituting 2-Chlorobenzoic acid-13C6 with unlabeled 2-chlorobenzoic acid or structurally similar analogs in quantitative LC-MS/MS workflows introduces systematic quantification bias. Unlabeled compounds lack the distinct mass shift required for selective detection, rendering them indistinguishable from the target analyte and invalidating isotope dilution mass spectrometry (IDMS) principles . Furthermore, deuterium-labeled isotopologues (e.g., 2-Chlorobenzoic acid-d4) are prone to chromatographic retention time shifts due to deuterium isotope effects, which diminish their capacity to compensate for matrix-induced ion suppression compared to 13C-labeled standards [1].

Quantitative Evidence Guide for 2-Chlorobenzoic acid-13C6: Differentiating Analytical Performance Metrics


Isotopic Enrichment: 99 atom % 13C vs. Unlabeled and Lower Enrichment Analogs

2-Chlorobenzoic acid-13C6 is specified with an isotopic purity of 99 atom % 13C . This high enrichment minimizes the presence of unlabeled 12C species that would otherwise contribute to background signal, thereby improving the limit of detection and quantitative accuracy in isotope dilution mass spectrometry (IDMS). In contrast, unlabeled 2-chlorobenzoic acid provides no mass offset and thus cannot be used as an internal standard. Lower enrichment isotopologues (e.g., <98 atom %) may introduce significant isotopic impurity bias [1].

Isotopic enrichment Internal standard purity Quantitative accuracy

Mass Spectrometric Discrimination: +6 Da Mass Shift vs. Unlabeled and Deuterated Analogs

The substitution of six 12C atoms with 13C in the phenyl ring confers a nominal mass increase of +6 Da (exact mass 162.018 Da) relative to unlabeled 2-chlorobenzoic acid (monoisotopic mass 156.018 Da) [1]. This mass shift enables distinct, interference-free detection in both full-scan and selected reaction monitoring (SRM) modes. Unlike deuterium labeling, which can cause chromatographic separation and matrix effect mismatch, the 13C6 label maintains near-identical physicochemical properties and co-elution with the analyte [2].

Mass spectrometry Isotope dilution Selective detection

Chromatographic Co-elution and Matrix Effect Compensation: 13C6 vs. Deuterated Internal Standards

In a systematic comparison of SIL-IS performance, a 13C6-labeled internal standard demonstrated superior matrix effect compensation compared to a deuterated (2H7) analog. The study reported that quantification using a deuterated IS produced results on average 59.2% lower than those obtained with a 13C6-labeled IS, and spike accuracy for the deuterated IS showed a -38.4% bias, whereas no significant bias was observed for the 13C6-labeled IS [1]. This difference is attributed to the retention time shift of the deuterated IS, which causes it to experience a different ion suppression environment than the analyte. 13C-labeled standards co-elute with the target analyte, ensuring equivalent matrix effects.

Chromatography Matrix effects Ion suppression LC-MS/MS

Labeling Position Specificity: Uniform Phenyl-13C6 vs. Partial or Non-Specific Labeling

2-Chlorobenzoic acid-13C6 incorporates six 13C atoms exclusively within the phenyl ring (uniform phenyl-13C6 labeling) [1]. This defined labeling pattern ensures that all carbon atoms of the aromatic moiety are isotopically replaced, maximizing the mass shift and providing a consistent isotopic signature for MS/MS fragment ion tracking. In contrast, compounds with partial or mixed labeling (e.g., 13C7-labeled carboxyl carbon) may exhibit differential fragmentation patterns and reduced signal intensity for specific transitions, complicating method development [2].

Isotope labeling position Metabolic tracing Stability

Optimized Application Scenarios for 2-Chlorobenzoic acid-13C6 Based on Evidence-Driven Performance


Quantitative LC-MS/MS Bioanalysis in Complex Biological Matrices

Use 2-Chlorobenzoic acid-13C6 as an internal standard for the quantification of 2-chlorobenzoic acid or structurally related analytes in plasma, urine, or tissue homogenates. The 13C6 label ensures co-elution with the target analyte, thereby compensating for matrix-induced ion suppression. Based on class-level evidence, this 13C6-labeled IS eliminates the significant negative bias observed with deuterated ISs, delivering unbiased spike recoveries and improved assay accuracy [1].

Isotope Dilution Mass Spectrometry (IDMS) for Definitive Quantitative Analysis

Employ 2-Chlorobenzoic acid-13C6 as the internal standard in IDMS workflows requiring high accuracy and precision. The 99 atom % 13C isotopic enrichment and +6 Da mass shift provide a clean, interference-free signal, enabling trace-level quantification with minimal isotopic impurity bias. This application is critical for pharmacokinetic studies, environmental monitoring, and clinical biomarker validation where definitive quantitative data are required .

Development and Validation of LC-MS/MS Methods for Pharmaceutical Impurity Profiling

Integrate 2-Chlorobenzoic acid-13C6 into multi-analyte LC-MS/MS methods for simultaneous quantification of chlorobenzoic acid impurities in active pharmaceutical ingredients (APIs). The defined phenyl-13C6 labeling pattern ensures consistent MS/MS fragmentation, simplifying multiple reaction monitoring (MRM) transition optimization. The high isotopic purity reduces the risk of false positives from isotopic impurity cross-talk, enhancing method robustness [2].

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